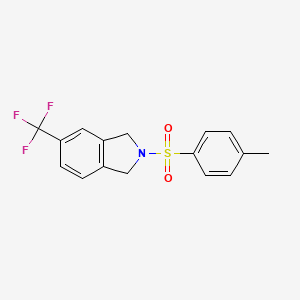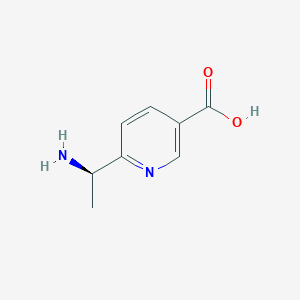
(R)-6-(1-Aminoethyl)nicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-(1-Aminoethyl)nicotinic acid is a chiral compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of an aminoethyl group attached to the sixth position of the nicotinic acid ring. The ®-configuration indicates the specific spatial arrangement of the aminoethyl group, which can have significant implications for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Formation of Intermediate: The nicotinic acid undergoes a series of reactions to introduce the aminoethyl group at the sixth position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of ®-6-(1-Aminoethyl)nicotinic acid may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using heterogeneous catalysts to selectively hydrogenate intermediates.
Biocatalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-6-(1-Aminoethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Imines, oximes.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters.
Scientific Research Applications
®-6-(1-Aminoethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, oxidative stress, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
®-6-(1-Aminoethyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of a carboxylic acid group.
®-3-(1-Aminoethyl)benzoic acid: Similar structure but with the aminoethyl group attached to a benzoic acid ring.
Uniqueness
®-6-(1-Aminoethyl)nicotinic acid is unique due to its specific spatial arrangement and the presence of the nicotinic acid ring, which can confer distinct biological activities and interactions compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
KHHMEPIHVFTLPS-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(=O)O)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
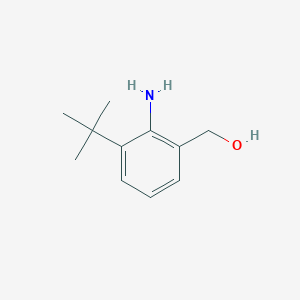
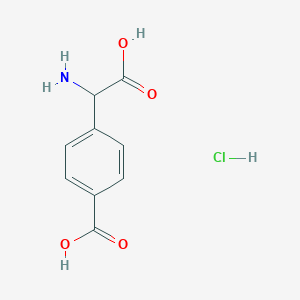
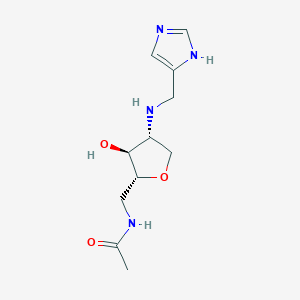
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)
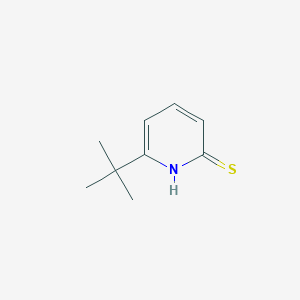

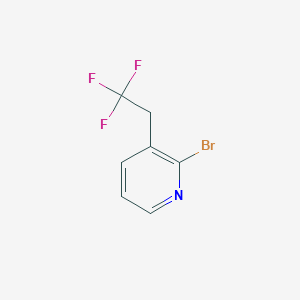
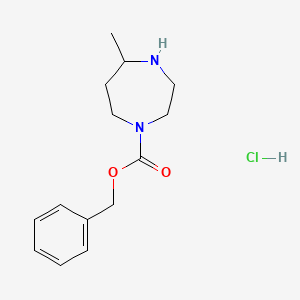
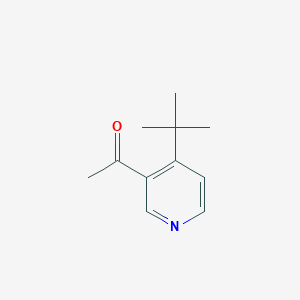
![2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B15248454.png)
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)

